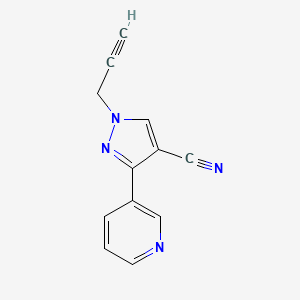

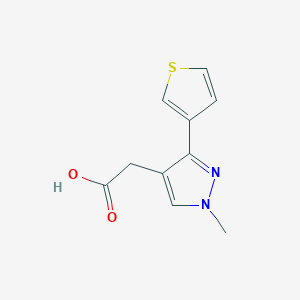

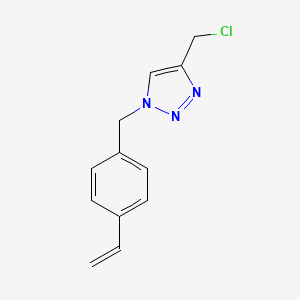

4-(Chlormethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazol

Übersicht

Beschreibung

The 4-vinylbenzyl group is often used in chemo-enzymatic strategies to label different classes of biomolecules . It provides a platform for photoclick and inverse electron-demand Diels–Alder reaction .

Synthesis Analysis

A synthetic route of a polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups was reported through reversible addition–fragmentation chain transfer (RAFT) polymerization of 4-vinylbenzyl acetate (VBA) followed by three modification steps .Chemical Reactions Analysis

The 4-vinylbenzyl group gives access to mRNA labeling using the inverse electron-demand Diels–Alder reaction . It can also be converted in a photoclick reaction generating a “turn-on” fluorophore .Wissenschaftliche Forschungsanwendungen

Fortgeschrittene Polymersynthese

Die Verbindung dient als vielseitiger Baustein bei der Synthese von zylindrischen Polymerbürsten über RAFT-Polymerisation . Diese Polymerbürsten finden Anwendung bei der Herstellung wohldefinierter funktioneller Oberflächen, die für biomedizinische Geräte, Sensoren und Katalysatoren verwendet werden können.

Materialwissenschaft

In der Materialwissenschaft wird dieses Triazolderivat zur Modifizierung der Eigenschaften von Emulsionen mit hoher innerer Phase (HIPEs) verwendet, die Vorstufen für Polymerschäume sind . Diese Schäume haben potenzielle Anwendungen in Dämmstoffen, Polstermaterialien und Verpackungsmaterialien.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the modification of biomolecules .

Mode of Action

This modification provides a platform for photoclick and inverse electron-demand Diels–Alder reaction .

Biochemical Pathways

Compounds with similar structures have been used in the field of rna, for efficient labeling of eukaryotic mrna with small organic reporter molecules .

Result of Action

Compounds with similar structures have been used for labeling biomolecules, including proteins, dna, rna, and glycans .

Biochemische Analyse

Biochemical Properties

4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole plays a significant role in biochemical reactions, particularly in the context of labeling and modifying biomolecules. This compound interacts with enzymes such as methyltransferases, which facilitate the transfer of the vinylbenzyl group to target biomolecules. The interaction with methyltransferases is crucial as it enables the site-specific modification of biomolecules, including proteins and nucleic acids . Additionally, the chloromethyl group in 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can form covalent bonds with nucleophilic sites on biomolecules, further enhancing its utility in biochemical applications.

Cellular Effects

The effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound influences cell function by modifying key biomolecules involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of the vinylbenzyl group into messenger RNA (mRNA) can alter its localization and stability within the cell, thereby impacting gene expression . Furthermore, the covalent modification of proteins by 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can affect protein function and interactions, leading to changes in cellular signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole involves several key steps. Initially, the compound interacts with enzymes such as methyltransferases, which facilitate the transfer of the vinylbenzyl group to target biomolecules . This enzymatic transfer is followed by covalent bonding of the chloromethyl group with nucleophilic sites on proteins and nucleic acids. These interactions result in the modification of biomolecules, leading to changes in their function and activity. Additionally, the presence of the vinylbenzyl group allows for further chemical reactions, such as click chemistry, which can be used to label and track biomolecules within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is relatively stable under physiological conditions, allowing for sustained interactions with biomolecules . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes, such as cytotoxicity and disruption of normal cellular functions. Animal studies have shown that careful dosage optimization is necessary to achieve the desired biochemical effects while minimizing potential toxic effects.

Metabolic Pathways

4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the interactions with methyltransferases and other enzymes involved in cellular metabolism can influence metabolic flux and alter the levels of key metabolites. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, the compound can interact with binding proteins that facilitate its localization and accumulation in specific regions. These interactions are crucial for the compound’s biochemical activity and its ability to modify target biomolecules.

Subcellular Localization

The subcellular localization of 4-(chloromethyl)-1-(4-vinylbenzyl)-1H-1,2,3-triazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, the incorporation of the vinylbenzyl group into mRNA can lead to its localization in specific regions of the cell, such as the nucleus or cytoplasm. These localization patterns are essential for the compound’s function and its ability to modulate cellular processes.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-[(4-ethenylphenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-2-10-3-5-11(6-4-10)8-16-9-12(7-13)14-15-16/h2-6,9H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUINDHKRDDFGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.